クマリン 545T

概要

説明

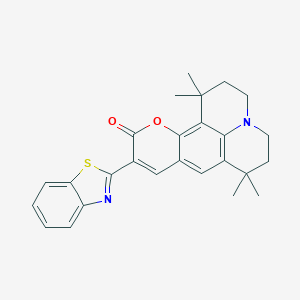

Coumarin 545T, also known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one, is a member of the coumarin family. Coumarins are well-known for their applications in electronic and photonic devices due to their high emission yield, excellent photo-stability, variable absorption range, and good solubility. Coumarin 545T is commonly used as a green-emitting dopant in highly-efficient organic light-emitting diode devices and as an electron transport host material .

科学的研究の応用

Coumarin 545T has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescence probe and charge-transfer material.

Biology: Employed in fluorescent labeling of biomolecules and metal ion detection.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in organic light-emitting diode devices, organic photovoltaics, and laser dyes

作用機序

Target of Action

Coumarin 545T, also known as C545T, is primarily used as a fluorescent dye . Its main targets are the fluorescent labeling of biomolecules , metal ion detection , microenvironment polarity detection , and pH detection . It is also used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPV) as a green-emitting dopant and electron transport host material .

Mode of Action

C545T interacts with its targets by emitting fluorescence when excited with ultraviolet (UV) light . The emission intensities of C545T solution exhibit a low temperature dependence, with a record-low temperature coefficient of only ∼0.025% per °C . This monomer-aggregate coupled fluorescence system can be used for ratiometric temperature measurements with high spatial and temporal resolutions .

Biochemical Pathways

Coumarins are known to originate from the general phenylpropanoid pathway in plants . Several cytochrome P450 enzymes are involved in the biosynthesis of coumarins . For example, S8H, a key gene involved in hydroxylation at the C-8 position of scopoletin to yield fraxetin, has been identified .

Pharmacokinetics

It is known that upon oral ingestion of coumarin, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . More research is needed to understand the ADME properties of C545T and their impact on bioavailability.

Result of Action

The primary result of C545T’s action is the emission of green fluorescence when excited with UV light . This property makes it useful in various applications, including fluorescence probes, charge-transfer materials, and dyes for OLEDs, OPV, and laser dye applications . C545T is also used in laser dyes with increased laser conversion efficiencies at higher concentrations .

Action Environment

The action of C545T is influenced by environmental factors such as temperature and light exposure. For instance, the emission intensities of C545T solution exhibit a low temperature dependence . Moreover, C545T should be stored at -20°C in the dark to maintain its stability . Prolonged exposure to light should be avoided .

準備方法

The synthesis of coumarin derivatives, including Coumarin 545T, typically involves several well-known reactions. Some of the common synthetic routes include:

Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.

Von Pechmann Condensation: This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst

Industrial production methods often involve the use of these reactions under optimized conditions to maximize yield and purity. For instance, the Knoevenagel condensation can be carried out using various catalysts and solvents to improve efficiency and selectivity .

化学反応の分析

Coumarin 545T undergoes several types of chemical reactions, including:

Oxidation: Coumarins can be oxidized to form various products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert coumarins into dihydrocoumarins or other reduced forms.

Substitution: Coumarins can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Coumarin 545T is unique among coumarin derivatives due to its high emission yield, excellent photo-stability, and enhanced solubility. Similar compounds include:

Coumarin 6: Another green-emitting dopant used in organic light-emitting diode devices.

Coumarin 1: Known for its use in laser dyes and fluorescence probes.

Coumarin 30: Used in organic photovoltaics and other photonic applications .

Coumarin 545T stands out due to its superior performance in terms of emission efficiency and stability, making it a preferred choice for various applications.

生物活性

Coumarin 545T, a derivative of coumarin, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by data tables and case studies.

Overview of Coumarin Compounds

Coumarins are a class of aromatic compounds known for their wide range of biological activities. They exhibit properties such as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. Coumarin 545T specifically has shown promising results in various studies due to its unique chemical structure and biological interactions.

Anticancer Activity

Mechanism of Action : Coumarin 545T has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms. It affects key signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies :

- In Vitro Studies : Research indicates that coumarin derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that coumarin 545T reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 20 to 40 µM after 48 hours of treatment .

- In Vivo Studies : In murine models, coumarin 545T significantly inhibited tumor growth in xenograft models without causing noticeable toxicity or weight loss in the subjects .

Antimicrobial Activity

Coumarin 545T also exhibits antimicrobial properties against a variety of pathogens:

- Antibacterial Activity : In vitro tests have shown that coumarin derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for coumarin 545T against S. aureus was found to be 32 µg/mL .

- Antifungal Activity : It has demonstrated effectiveness against Candida albicans, with studies reporting a reduction in fungal load in treated mice models .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of coumarin 545T:

- Mechanism : The compound modulates inflammatory cytokines such as TNF-α and IL-6, leading to reduced inflammation in various models .

- In Vivo Evidence : In animal studies, administration of coumarin 545T resulted in decreased paw edema and inflammatory markers in carrageenan-induced paw edema models .

Antioxidant Properties

Coumarin 545T exhibits significant antioxidant activity:

- DPPH Scavenging Assay : The compound showed a strong ability to scavenge free radicals in DPPH assays, with an IC50 value comparable to standard antioxidants like trolox .

- Cellular Protection : Studies indicate that it protects against oxidative stress-induced damage in human fibroblast cells by reducing reactive oxygen species (ROS) levels .

Data Summary

特性

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDMPJCOOXURQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408462 | |

| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155306-71-1 | |

| Record name | C 545T | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155306-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of C545T?

A1: The molecular formula of C545T is C28H25NO2S, and its molecular weight is 443.58 g/mol.

Q2: What are the key spectroscopic characteristics of C545T?

A2: C545T exhibits strong absorption and emission in the green spectral region. [, , , , , , , , ] Its photoluminescence spectrum typically peaks around 500-530 nm, depending on the host material and doping concentration. [, , , ]

Q3: Which materials are commonly used as hosts for C545T in OLEDs?

A3: Tris(8-hydroxyquinoline) aluminum (Alq3) is a frequently used host material for C545T. [, , , , , , , , , , ] Other host materials include 9,10-di(2-naphthyl)anthracene (ADN) and various polymers like polystyrene (PS). [, , , ]

Q4: How does the doping concentration of C545T impact the performance of OLED devices?

A4: The doping concentration of C545T in the host material significantly influences device performance. Optimal concentrations typically range from 1% to 8%, depending on the host and device architecture. [, , , , , , , , , , , , , , , ] Higher concentrations can lead to concentration quenching, reducing efficiency. [, , , , ]

Q5: How stable are C545T-based OLEDs?

A5: Research indicates that C545T-doped OLEDs can achieve significant operational stability. For example, a green OLED with a C545T-doped hole transport layer showed improved lifetime and reduced driving voltage variation over time. [] Another study reported an inverted bottom-emission OLED with a C545T:Alq3 emitting layer achieving a half-lifetime (T1/2) exceeding 104,000 h at 100 cd/m2. []

Q6: What energy transfer mechanisms are involved in C545T-based OLEDs?

A6: Förster resonance energy transfer (FRET) from the host material (e.g., Alq3) to C545T is a primary energy transfer mechanism in these devices. [, , , , , ] Direct charge trapping by C545T can also occur, especially at higher doping concentrations. []

Q7: How does the device architecture influence the performance of C545T-based OLEDs?

A7: Various architectural modifications, such as the introduction of double-emitting layers [, ], microcavity structures [], and tandem structures [], have been explored to enhance the efficiency and color purity of C545T-based OLEDs. The choice of hole and electron transport layers also plays a crucial role in device performance. [, , , , , , , , , , , , , , , , , , ]

Q8: What are the potential applications of C545T-based OLEDs?

A8: C545T's ability to emit green light makes it suitable for applications in flat panel displays, solid-state lighting, and other optoelectronic devices. [, , , , ]

Q9: What are the current research directions for improving C545T-based OLEDs?

A9: Current research focuses on further enhancing the efficiency, stability, and color purity of C545T-based OLEDs. This involves exploring new host materials [], optimizing device architectures [, , ], and understanding the fundamental photophysical processes involved in these devices. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。